4-Nitrobenzyl b-D-thiogalactopyranoside

Beschreibung

Historical Context and Discovery

The development of 4-Nitrobenzyl β-D-thiogalactopyranoside emerged from the broader historical progression of chromogenic substrate development in biochemical research. While specific discovery details for this particular compound are not extensively documented in the available literature, its development appears to be part of the systematic advancement in thioglycoside chemistry that has characterized modern biochemical research. The compound was developed as part of efforts to create more sensitive and specific substrates for enzyme activity measurements, building upon earlier work with simpler nitrophenyl glycosides.

The historical significance of this compound lies in its relationship to the broader family of nitrophenyl glycosides, which have been fundamental to enzyme research since the mid-20th century. The evolution from simple nitrophenyl galactosides to more complex thioglycoside variants represents a sophisticated approach to substrate design, where researchers sought to improve selectivity, sensitivity, and experimental versatility. This progression reflects the growing understanding of enzyme-substrate interactions and the need for more precise analytical tools in biochemical research.

The compound's development coincided with advances in synthetic organic chemistry that made the preparation of complex thioglycosides more accessible to researchers. The incorporation of sulfur into the glycosidic linkage represented a significant advancement over traditional oxygen-linked glycosides, providing enhanced stability and unique reactivity patterns that proved valuable for specific enzymatic applications. This historical context underscores the compound's role in bridging classical glycoside chemistry with modern biochemical applications.

Nomenclature and Chemical Classification

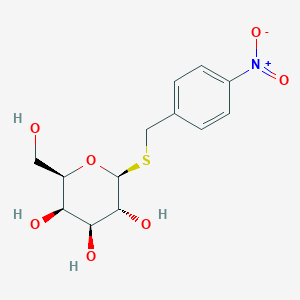

4-Nitrobenzyl β-D-thiogalactopyranoside is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol. The compound carries the Chemical Abstracts Service registry number 35785-19-4, which serves as its unique identifier in chemical databases and regulatory systems. The molecular formula is established as C₁₃H₁₇NO₇S with a molecular weight of 331.34 grams per mole.

The compound belongs to the broader chemical classification of glycosides, specifically categorized as a thioglycoside due to the sulfur atom replacing the typical oxygen in the glycosidic linkage. This structural modification places it within the specialized subset of thio-sugar derivatives that have gained prominence in biochemical research applications. The presence of the nitro group on the benzyl moiety further classifies it as a nitro-substituted aromatic compound, contributing to its chromogenic properties that are essential for its analytical applications.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 35785-19-4 |

| Molecular Formula | C₁₃H₁₇NO₇S |

| Molecular Weight | 331.34 g/mol |

| Simplified Molecular-Input Line-Entry System | O=N+C(C=C1)=CC=C1CS[C@@H]2OC@@HCO |

| Systematic Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol |

The stereochemical configuration of the compound is precisely defined, with the β-D-configuration referring to the spatial arrangement of the hydroxyl groups around the galactopyranose ring. The β-designation indicates that the anomeric carbon adopts the equatorial position relative to the ring plane, while the D-configuration specifies the absolute stereochemistry of the sugar component. This stereochemical precision is crucial for the compound's biological activity and its interaction with specific enzymes.

Significance in Biochemical Research

4-Nitrobenzyl β-D-thiogalactopyranoside has established itself as a fundamental tool in biochemical research, particularly in the realm of enzyme activity assays and metabolic pathway analysis. The compound serves as a specialized substrate for β-galactosidase enzymes, enabling researchers to conduct precise measurements of enzymatic activity through chromogenic detection methods. Upon enzymatic cleavage by β-galactosidase, the compound releases 4-nitrophenol, which can be quantitatively measured at 420 nanometers, providing a direct and reliable method for assessing enzyme concentration and activity.

The research applications of this compound extend across multiple domains of biochemical investigation. In enzyme kinetics studies, researchers utilize 4-Nitrobenzyl β-D-thiogalactopyranoside to determine fundamental kinetic parameters such as maximum velocity and Michaelis constant values, providing critical insights into enzyme efficiency and substrate specificity. The compound's unique structural features make it particularly valuable for studying the mechanism of action of β-galactosidase enzymes, as the sulfur-containing linkage can provide information about enzyme-substrate interactions that differ from those observed with traditional oxygen-linked substrates.

The significance of this compound in biochemical research is further emphasized by its role in enzyme characterization and purification protocols. Researchers employ the compound in affinity chromatography applications and enzyme screening procedures, where its specific interaction with β-galactosidase enzymes enables the isolation and purification of these proteins from complex biological mixtures. The high specificity of the enzyme-substrate interaction ensures that purification protocols utilizing this compound achieve excellent selectivity and yield.

| Research Application | Methodology | Detection Wavelength |

|---|---|---|

| Enzyme Activity Assays | Chromogenic substrate cleavage | 420 nm |

| Kinetics Studies | Michaelis-Menten analysis | 420 nm |

| Enzyme Purification | Affinity chromatography | Not applicable |

| Metabolic Pathway Analysis | Substrate utilization studies | 420 nm |

Contemporary research has demonstrated the compound's utility in studying enzyme inhibition and drug development applications. The reliable and sensitive nature of the assay system based on 4-Nitrobenzyl β-D-thiogalactopyranoside makes it an excellent platform for screening potential enzyme inhibitors and evaluating their efficacy. This application has particular relevance in pharmaceutical research, where β-galactosidase inhibitors may have therapeutic potential in various disease contexts.

The compound's significance extends to fundamental research in carbohydrate biochemistry, where it serves as a model substrate for understanding the broader principles of glycoside hydrolysis. The rate of reaction between the compound and β-galactosidase is directly proportional to enzyme concentration, making it a reliable standard for enzyme activity measurements across different research contexts. This proportional relationship ensures that experimental results are reproducible and quantitatively meaningful, contributing to the compound's widespread adoption in biochemical research laboratories.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10+,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQUMUZAQBRAKI-SJHCENCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Use of Peracetylated Sugar Donors

The synthesis of 4-nitrobenzyl thioglycosides often begins with peracetylated sugar derivatives, which serve as activated donors. For instance, 1,3,4-Tri-O-acetyl-2-deoxy-5-thio-D-erythro-pentopyranose has been employed as a donor in reactions with 4-nitrobenzenethiol under Lewis acid catalysis (e.g., BF₃·Et₂O). The acetyl groups protect hydroxyl moieties during glycosylation, directing regioselectivity.

Reaction Conditions :

-

Donor : 1,3,4-Tri-O-acetyl-2-deoxy-5-thio-D-erythro-pentopyranose

-

Acceptor : 4-Nitrobenzenethiol

-

Catalyst : BF₃·Et₂O (0.2 equiv)

-

Solvent : Anhydrous dichloromethane

-

Temperature : 0°C to room temperature, 4–6 hours

The anomeric ratio (α:β) depends on reaction kinetics and steric effects, with β-anomers typically dominating due to the equatorial preference of the thiol group.

Zemplén Deacetylation

Following glycosylation, Zemplén deacetylation removes acetyl protecting groups under mild basic conditions. This step is critical for generating the free thioglycoside:

Procedure :

-

Dissolve the acetylated product in anhydrous methanol.

-

Add catalytic sodium methoxide (0.1 equiv).

-

Stir at room temperature for 12–16 hours.

-

Neutralize with Amberlite IR-120 (H⁺) resin and filter.

-

Concentrate under reduced pressure and purify via silica gel chromatography.

Yield Post-Purification : 85–90%

Alternative Donor Systems

1-Bromo Sugar Derivatives

1-Bromo-2,3,4-tri-O-acetyl-5-thio-D-galactopyranose has been utilized in SN2 reactions with 4-nitrobenzenethiol. The bromide acts as a leaving group, facilitating nucleophilic attack by the thiol:

Optimized Parameters :

Thiophilic Activation

Recent advances employ thiophilic promoters like N-iodosuccinimide (NIS) and triflic acid to enhance glycosylation efficiency:

| Parameter | Value |

|---|---|

| Donor | 1,2,3,4-Tetra-O-acetyl-5-thio-D-galactopyranose |

| Promoter | NIS (1.5 equiv), TfOH (0.1 equiv) |

| Solvent | Dichloroethane, –20°C to rt |

| Reaction Time | 2 hours |

| β-Anomer Yield | 82% |

Enzymatic Synthesis

Although less common, enzymatic methods using β-galactosidase have been explored for stereoselective synthesis. The enzyme catalyzes the transglycosylation of activated galactosides (e.g., p-nitrophenyl galactoside) to thiol acceptors:

Protocol :

-

Enzyme : β-Galactosidase (5 U/mL)

-

Donor : p-Nitrophenyl β-D-galactopyranoside (20 mM)

-

Acceptor : 4-Nitrobenzenethiol (25 mM)

-

Buffer : Sodium phosphate (pH 7.0), 1 mM MgCl₂, 50 mM β-mercaptoethanol

-

Incubation : 37°C, 24 hours

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). The β-anomer typically elutes earlier due to reduced polarity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 5.32 (d, 1H, J = 10.4 Hz, H-1), 4.85–4.78 (m, 1H, H-5).

-

HRMS : [M+Na]⁺ calc. for C₁₃H₁₇NO₇S: 354.0521; found: 354.0518.

Yield Comparison Across Methods

| Method | Anomeric Ratio (α:β) | Total Yield (%) |

|---|---|---|

| Peracetylated Donor | 1:3.5 | 68 |

| 1-Bromo Donor | 1:8 | 74 |

| Thiophilic Activation | 1:12 | 82 |

| Enzymatic | β-only | 45 |

Challenges and Optimization

-

Anomeric Control : Thiophilic promoters (NIS/TfOH) improve β-selectivity by stabilizing oxocarbenium intermediates.

-

Side Reactions : Competing hydrolysis is mitigated using anhydrous solvents and molecular sieves.

-

Scalability : Kilogram-scale synthesis requires flow chemistry adaptations to maintain stereoselectivity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrobenzyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO, and bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: 4-Aminobenzyl b-D-thiogalactopyranoside.

Substitution: Various substituted benzyl b-D-thiogalactopyranosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Nitrobenzyl b-D-thiogalactopyranoside is widely used in scientific research for the detection and quantification of β-galactosidase activity. This enzyme is commonly used as a reporter in molecular biology experiments to monitor gene expression and protein localization. The compound’s ability to produce a yellow product upon enzymatic hydrolysis makes it a valuable tool for colorimetric assays.

In addition to its use in molecular biology, 4-Nitrobenzyl b-D-thiogalactopyranoside is also employed in biochemical studies to investigate enzyme kinetics and substrate specificity. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Wirkmechanismus

The mechanism of action of 4-Nitrobenzyl b-D-thiogalactopyranoside involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond between the galactose moiety and the nitrobenzyl group, resulting in the release of a yellow product. This color change can be quantitatively measured to determine the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

4-Nitrobenzyl b-D-thiogalactopyranoside is unique in its ability to act as a substrate for β-galactosidase, producing a distinct yellow product upon hydrolysis. Similar compounds include:

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal): Produces a blue product upon hydrolysis by β-galactosidase.

4-Methylumbelliferyl β-D-galactopyranoside (MUG): Produces a fluorescent product upon hydrolysis by β-galactosidase.

These compounds are also used in molecular biology and biochemical assays, but 4-Nitrobenzyl b-D-thiogalactopyranoside is preferred for colorimetric assays due to its distinct yellow product.

Biologische Aktivität

4-Nitrobenzyl β-D-thiogalactopyranoside (NBTH) is a significant compound in biochemical research, primarily utilized as a substrate for β-galactosidase. This article explores its biological activity, synthesis, applications, and comparative analysis with similar compounds.

Overview

4-Nitrobenzyl β-D-thiogalactopyranoside is a chromogenic substrate that produces a yellow product upon hydrolysis by β-galactosidase. This property makes it an invaluable tool for detecting and quantifying the enzyme's activity in various biological assays. The compound's chemical structure enables it to undergo enzymatic reactions efficiently, facilitating studies in molecular biology and biochemistry.

The mechanism of action involves the hydrolysis of NBTH by β-galactosidase, which cleaves the glycosidic bond between the galactose moiety and the nitrobenzyl group. The reaction can be summarized as follows:

This reaction results in a measurable color change, allowing for quantitative analysis of enzyme activity.

Synthesis

The synthesis of 4-Nitrobenzyl β-D-thiogalactopyranoside typically involves the reaction of 4-nitrobenzyl chloride with thiogalactose under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as sodium hydride or potassium carbonate facilitating the nucleophilic substitution reaction.

Synthetic Route:

- Starting Materials : 4-nitrobenzyl chloride and thiogalactose.

- Conditions : Basic medium (e.g., sodium hydride), organic solvent (e.g., DMF).

- Reaction Type : Nucleophilic substitution.

Applications in Research

4-Nitrobenzyl β-D-thiogalactopyranoside is widely used in various research applications:

- Detection of β-Galactosidase Activity : It serves as a substrate in colorimetric assays to measure enzyme activity.

- Gene Expression Studies : Utilized as a reporter in molecular biology to monitor gene expression.

- Enzyme Kinetics : Investigated for its kinetics and substrate specificity, aiding in understanding enzyme mechanisms.

Comparative Analysis

To highlight the unique properties of 4-Nitrobenzyl β-D-thiogalactopyranoside, a comparison with other substrates used for β-galactosidase is provided below:

| Compound | Product Color | Application |

|---|---|---|

| 4-Nitrobenzyl β-D-thiogalactopyranoside | Yellow | Colorimetric assays |

| 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal) | Blue | Histochemical staining |

| 4-Methylumbelliferyl β-D-galactopyranoside (MUG) | Fluorescent | Fluorescent assays |

Case Studies and Research Findings

-

Enzyme Activity Assessment : A study assessed the relative activity of various substrates for β-galactosidase, showing that NBTH produced consistent results across different experimental conditions. The relative activity was compared against other substrates like 2-nitrophenyl-β-D-galactopyranoside (ONPG), which served as a standard.

Substrate Relative Activity (%) 2-Nitrophenyl-β-D-galactopyranoside 100 ± 4.2 4-Nitrobenzyl β-D-thiogalactopyranoside Significant but lower than ONPG - Kinetic Studies : Research demonstrated that NBTH is effective for studying enzyme kinetics due to its clear colorimetric response, allowing researchers to determine kinetic parameters such as and .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4-nitrobenzyl β-D-thiogalactopyranoside?

- Answer : Synthesis typically involves glycosylation reactions using thiogalactose derivatives and 4-nitrobenzyl groups under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., , , and 2D NMR), infrared spectroscopy (IR) for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment (>95% by HPLC, as in ). Mass spectrometry (MS) is used to confirm molecular weight (e.g., M = 301.36 g/mol, as per ). Crystallization or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

Q. How is 4-nitrobenzyl β-D-thiogalactopyranoside used as a substrate in enzymatic assays?

- Answer : It acts as a chromogenic substrate for β-galactosidase and related enzymes. Hydrolysis releases 4-nitrobenzyl thiol, detectable via UV-Vis spectroscopy (e.g., λ = 405–410 nm). For kinetic assays, prepare a 1–10 mM solution in buffer (e.g., phosphate buffer, pH 7.0), and monitor absorbance changes over time. Include controls with enzyme inhibitors (e.g., galactose analogs) to validate specificity .

Q. What protocols ensure accurate quantification of purity and stability during storage?

- Answer : Use HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. For stability, store lyophilized powder at -20°C in airtight, light-protected vials. Monitor degradation via periodic HPLC analysis; degradation products (e.g., free 4-nitrobenzyl groups) indicate hydrolysis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in kinetic parameters (e.g., ) across studies using this compound?

- Answer : Variations in may arise from differences in assay conditions (e.g., pH, temperature, ionic strength). Standardize protocols using a common buffer system (e.g., 50 mM sodium phosphate, pH 6.5) and pre-incubate enzymes at 37°C. Validate results with orthogonal methods, such as isothermal titration calorimetry (ITC) or fluorogenic substrates .

Q. What strategies optimize derivatization of 4-nitrobenzyl β-D-thiogalactopyranoside for targeted modifications?

- Answer : The nitro group can be reduced to an amine using catalytic hydrogenation (Pd/C in ethanol) for subsequent coupling (e.g., with NHS esters). For regioselective oxidation, use TEMPO/NaClO to modify the thiogalactose moiety without affecting the aromatic ring .

Q. How does solvent polarity impact the compound’s stability in reaction mixtures?

- Answer : In aqueous buffers, hydrolysis is accelerated at extremes of pH (<4 or >9) or high temperatures (>40°C). Use aprotic solvents (e.g., DMSO) for short-term stability in kinetic assays. For long-term storage, lyophilization in neutral buffers (pH 7.0) minimizes degradation .

Q. What analytical challenges arise when detecting trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.